

A Comparative Analysis of LY294002 Efficacy Across Diverse Cancer Models

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Compound of Interest

Compound Name: LY294002

Cat. No.: B1683991

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This guide provides an objective comparison of the efficacy of **LY294002**, a foundational phosphoinositide 3-kinase (PI3K) inhibitor, across various in vitro and in vivo cancer models. By presenting key experimental data, detailed methodologies, and visual pathways, this document serves as a comprehensive resource for understanding the compound's therapeutic potential and limitations.

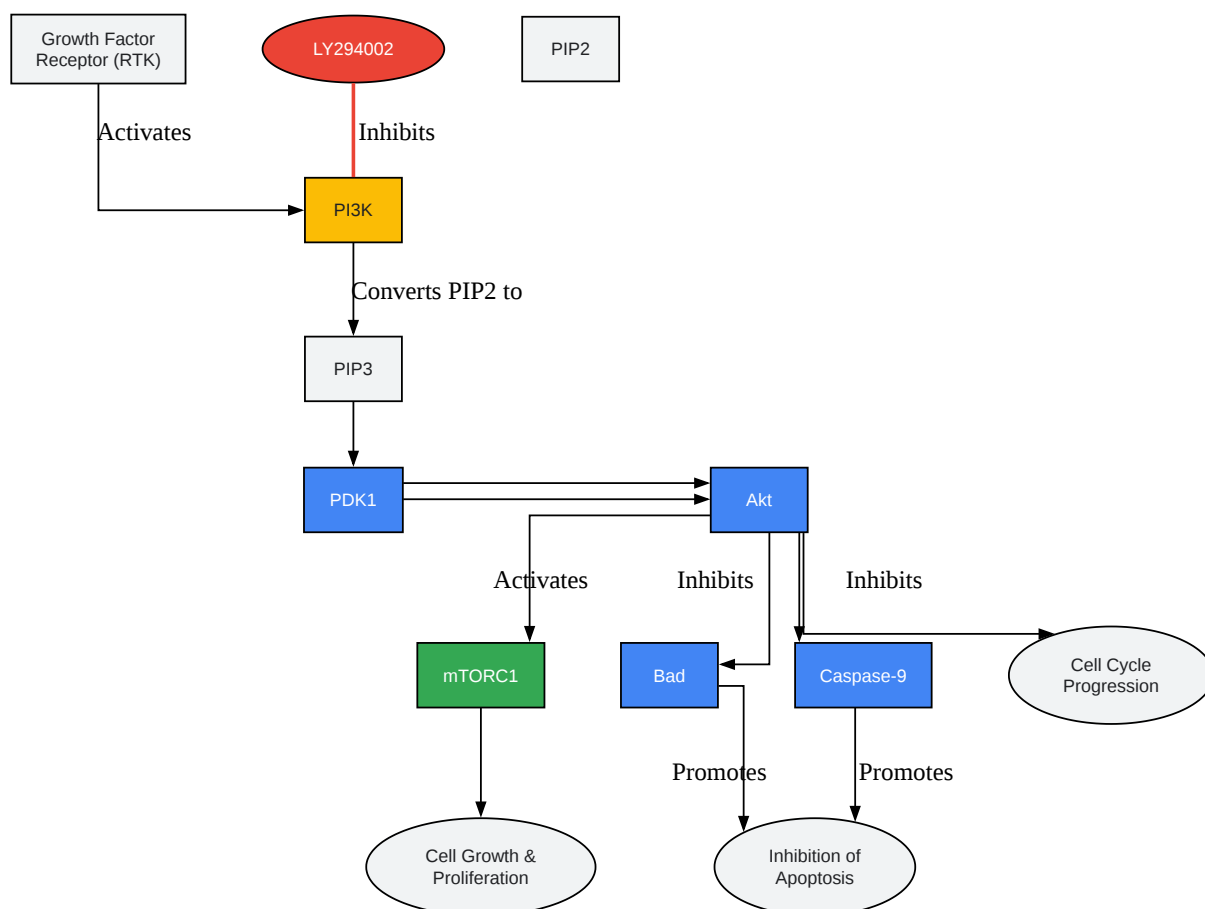
Introduction to LY294002

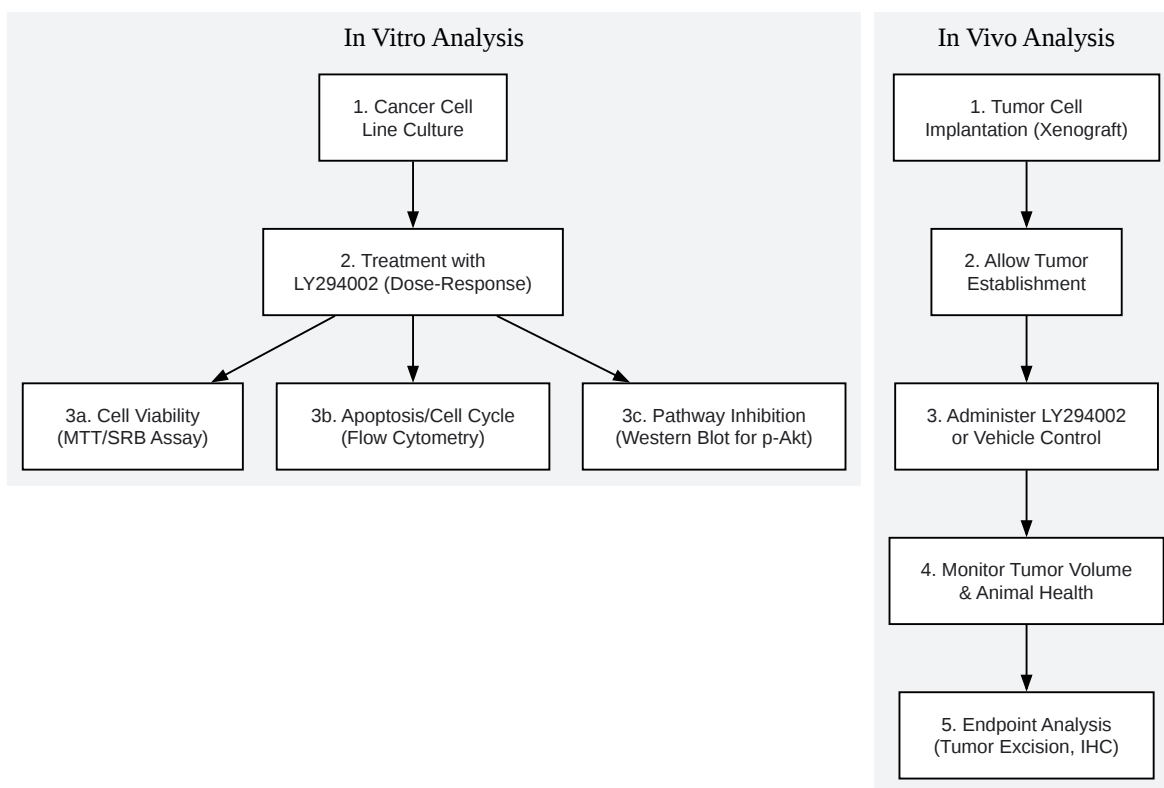
LY294002 is a synthetic, cell-permeable, and reversible inhibitor of PI3K.[1] It functions as an ATP-competitive inhibitor, primarily targeting the catalytic subunits of Class I PI3Ks, which are central components of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][4] Its constitutive activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.

While **LY294002** has been instrumental in elucidating the role of PI3K signaling in oncology research, it is known to be a broad-spectrum inhibitor with effects on other kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[2] Due to its relatively low specificity and unfavorable pharmacological properties, including a short half-life and toxicity, **LY294002** has not progressed to clinical trials but remains a vital tool in preclinical cancer studies.[4][5]

Mechanism of Action: The PI3K/Akt/mTOR Pathway

LY294002 exerts its primary anti-tumor effects by blocking the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action inhibits the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6] The inactivation of Akt disrupts a cascade of survival signals, ultimately leading to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[2][7]





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